5-(Chloromethyl)quinolin-8-ol

概述

描述

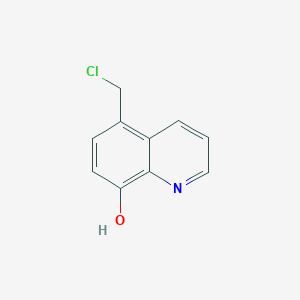

5-(Chloromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H8ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)quinolin-8-ol typically involves the chloromethylation of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and yield of the process .

化学反应分析

Types of Reactions

5-(Chloromethyl)quinolin-8-ol undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of quinoline-8-methanol derivatives

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions

Major Products Formed

Substitution Reactions: Formation of quinoline derivatives with various functional groups.

Oxidation Reactions: Formation of quinoline-8-carboxylic acid derivatives.

Reduction Reactions: Formation of quinoline-8-methanol derivatives

科学研究应用

Chemical Properties and Structure

- IUPAC Name: 5-(Chloromethyl)quinolin-8-ol

- Molecular Formula: C10H8ClNO

- Molecular Weight: 193.63 g/mol

- CAS Number: 10136-57-9

The compound features a chloromethyl group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring, which is crucial for its biological activity.

Medicinal Chemistry Applications

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has shown its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.062 - 0.25 μg/ml | |

| Staphylococcus aureus | Various | |

| Escherichia coli | Various |

A study indicated that it has a strong activity against both standard strains and multidrug-resistant isolates of Mycobacterium tuberculosis.

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. It has shown effectiveness in:

- Inducing apoptosis in melanoma and colorectal cancer cells.

- Suppressing survivin expression, a protein linked to cancer cell survival.

In vitro studies demonstrated that it can overcome P-glycoprotein-mediated drug resistance, making it a promising candidate for further development as an anticancer agent .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to active sites, blocking their activity.

- Interaction with Nucleic Acids: It may affect nucleic acids and proteins, disrupting their function and stability.

The pathways involved include inhibition of DNA synthesis and induction of oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of quinoline derivatives. Variations in substituents significantly impact biological activity. Compounds with halogen substitutions often exhibit enhanced antimicrobial properties compared to non-halogenated counterparts .

Industrial Applications

In addition to its medicinal uses, this compound is employed in industrial applications such as:

- Synthesis of dyes and pigments.

- Development of other industrial chemicals.

Its ability to undergo various chemical reactions (e.g., substitution, oxidation, reduction) enhances its versatility as a building block in chemical synthesis .

Antimicrobial Efficacy Against Mycobacterium tuberculosis

A detailed study highlighted the compound's MIC values against Mycobacterium tuberculosis, demonstrating significant efficacy even against resistant strains. This underscores its potential role in developing new treatments for tuberculosis .

Anticancer Mechanism Investigation

In another study focusing on anticancer effects, researchers found that this compound significantly induced apoptosis in cancer cells while overcoming drug resistance mechanisms. The findings suggest that this compound could be developed into a therapeutic agent targeting specific cancer types .

作用机制

The mechanism of action of 5-(Chloromethyl)quinolin-8-ol involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with nucleic acids and proteins, affecting their function and stability. The pathways involved in its mechanism of action include inhibition of DNA synthesis, disruption of cellular processes, and induction of oxidative stress .

相似化合物的比较

Similar Compounds

- 5-Chloro-8-quinolinol

- 5,7-Dichloro-8-quinolinol

- 8-Hydroxyquinoline

Uniqueness

5-(Chloromethyl)quinolin-8-ol is unique due to its chloromethyl group, which provides a reactive site for further chemical modificationsCompared to similar compounds, it offers a broader range of reactivity and functionalization possibilities .

生物活性

5-(Chloromethyl)quinolin-8-ol, also known as QIN1, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, which are known for their varied pharmacological properties. The compound's structure includes a quinoline core substituted with a chloromethyl group at the 5-position and a hydroxyl group at the 8-position. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against Mycobacterium tuberculosis demonstrated that it has a minimum inhibitory concentration (MIC) ranging from 0.062 to 0.25 μg/ml, with MIC50 and MIC90 values of 0.125 and 0.25 μg/ml, respectively . This suggests strong activity against both standard strains and multidrug-resistant isolates.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/ml) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.062 - 0.25 | |

| Staphylococcus aureus | Various | |

| Escherichia coli | Various |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and colorectal cancer cells. The mechanism involves the suppression of survivin expression, a protein associated with cancer cell survival and drug resistance .

Case Study: Anticancer Efficacy

In a study focusing on the compound's anticancer effects, researchers observed that it significantly induced apoptosis in cancer cells while overcoming P-glycoprotein (P-gp) mediated drug resistance. This makes it a promising candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Survivin : The compound selectively inhibits survivin expression, leading to increased apoptosis in cancer cells.

- Antimicrobial Mechanism : Its action against Mycobacterium tuberculosis involves disrupting bacterial cell wall synthesis and function, although the exact mechanism remains under investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Variations in substituents on the quinoline ring can significantly affect biological activity. For instance, compounds with halogen substitutions have shown enhanced antimicrobial properties compared to their non-halogenated counterparts .

Table 2: Structure-Activity Relationship Insights

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(Chloromethyl)quinolin-8-ol, and how can reaction conditions be optimized?

- Methodological Answer : A widely reported synthesis involves reacting 8-hydroxyquinoline with formaldehyde and concentrated HCl under controlled conditions. For example, 5-Chloromethyl-8-hydroxyquinoline hydrochloride is synthesized via this route, achieving a melting point of 282°C . Optimization includes adjusting molar ratios (e.g., formaldehyde:8-hydroxyquinoline), reaction time, and temperature. Purification typically involves recrystallization or column chromatography. Parallel methods for analogous compounds (e.g., piperazine derivatives) use similar protocols with modifications in reagents (e.g., paraformaldehyde) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR of derivatives like 5-(Butoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol reveals characteristic shifts for the chloromethyl group (~4.5 ppm for -CH2Cl) . X-ray crystallography (e.g., for 5-ethoxymethyl derivatives) provides precise bond lengths and angles, with computational validation via Density Functional Theory (DFT) .

Q. What safety protocols are recommended for handling this compound during experiments?

- Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and goggles to avoid skin/eye contact. Waste must be segregated and disposed via certified biohazard waste services. Experimental setups should be conducted in fume hoods to minimize inhalation risks . For derivatives like 5-chloro-7-iodoquinolin-8-ol, additional precautions (e.g., respiratory protection) are advised due to acute oral toxicity (Category 3) .

Q. How can the purity and concentration of this compound be quantified analytically?

- Methodological Answer : Thin-layer chromatography (TLC) is used for initial identification. Quantitative determination employs UV-Vis spectrophotometry at 410 nm after complexation with Fehling’s solution (Cu²⁺), which forms a colored complex with quinolin-8-ol derivatives . Calibration curves using standards of known concentrations ensure accuracy.

Advanced Research Questions

Q. How can electrochemical methods be applied to evaluate this compound as a corrosion inhibitor for carbon steel?

- Methodological Answer : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard techniques. For instance, studies on 5-(hydrazinylmethyl)quinolin-8-ol (HMQN) in HCl solutions measure inhibition efficiency (%) via changes in corrosion current density (I_corr) and charge transfer resistance (R_ct). DFT calculations correlate molecular descriptors (e.g., HOMO-LUMO energy gaps) with experimental results .

Q. What computational strategies are used to model the electronic properties of this compound derivatives?

- Methodological Answer : DFT and Hartree-Fock (HF) methods calculate ground-state geometries, electrostatic potentials, and bond critical points. For example, natural bond orbital (NBO) analysis of (5-chloro-quinolin-8-yloxy) acetic acid identifies hyperconjugative interactions and stabilization energies . Gaussian 09 or similar software with B3LYP/6-31G(d) basis sets are typical .

Q. How does X-ray crystallography resolve the structural binding of this compound to biological targets?

- Methodological Answer : Co-crystallization with proteins (e.g., KDM3B) followed by X-ray diffraction (2.1 Å resolution) reveals binding modes. For 5-(1H-tetrazol-5-yl)quinolin-8-ol, structural data show hydrogen bonding between the tetrazole group and active-site residues (e.g., Asp604), validated via PyMOL visualization .

Q. How are structure-activity relationship (SAR) studies designed for antiviral derivatives of this compound?

- Methodological Answer : Systematic substitution at C5/C7 positions (e.g., imidazole, tetrazole) is tested against targets like SARS-CoV-2 or HIV integrase. For example, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives are screened via molecular docking (AutoDock Vina) and validated with in vitro EC₅₀ assays in MT-4 cells .

Q. How can conflicting structural data from NMR, IR, and Mössbauer spectroscopy be resolved for organotin(IV) complexes of this compound?

属性

IUPAC Name |

5-(chloromethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOBHUWKRDXZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906080 | |

| Record name | 5-(Chloromethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-45-6, 10136-57-9 | |

| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Chloromethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。